Benzofuran, 5-bromo-6-methoxy-
Description
Contextual Significance of Benzofuran (B130515) Core Structures in Organic Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a significant scaffold in organic chemistry. nih.govekb.egbeilstein-journals.org This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide range of biological activities. ekb.egchemicalbook.com The versatility of the benzofuran core makes it a valuable building block for the synthesis of more complex molecules, finding applications in medicinal chemistry, materials science, and the dye industry. nih.govchemsrc.com The first synthesis of the benzofuran ring was reported by Perkin in 1870, and since then, it has become an area of intense research. beilstein-journals.orgchemsrc.com
Specific Academic and Research Focus on Benzofuran, 5-bromo-6-methoxy-
Benzofuran, 5-bromo-6-methoxy-, with the CAS Number 20073-17-0, has garnered attention in the scientific community primarily as a key intermediate in the synthesis of more complex molecules. libretexts.org Its structure, featuring both a bromo and a methoxy (B1213986) substituent on the benzene portion of the benzofuran core, makes it a versatile building block. Researchers have utilized this compound in the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. vulcanchem.comrsc.org The strategic placement of the bromo and methoxy groups allows for selective chemical modifications, providing a pathway to a diverse range of derivatives.
Historical Development and Relevant Scholarly Contributions
The development of synthetic routes to benzofuran and its derivatives dates back to the 19th century. beilstein-journals.orgchemsrc.com Over the years, numerous methods have been established for the construction of the benzofuran ring system, often involving transition-metal-catalyzed reactions. beilstein-journals.orgchemsrc.com The synthesis of specifically substituted benzofurans like 5-bromo-6-methoxybenzofuran is a more recent development, driven by the demand for specific building blocks in drug discovery and materials science. A notable synthetic approach involves the saponification, cyclization, and decarboxylation of a brominated ethyl (2-formyl-5-methoxyphenoxy)acetate precursor. ambeed.com This method highlights the chemical ingenuity required to produce such specifically functionalized heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-9-5-8-6(2-3-12-8)4-7(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILNUVXOCDWGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=COC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493692 | |
| Record name | 5-Bromo-6-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-17-0 | |
| Record name | 5-Bromo-6-methoxy-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Detailed experimental data for the physical properties of Benzofuran (B130515), 5-bromo-6-methoxy- are not widely available in the published literature. However, data for closely related compounds and derivatives can provide some insight.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol |
| CAS Number | 20073-17-0 |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Note: The table above reflects the lack of specific experimental data for the title compound. Data for related compounds, such as 5-bromo-6-methoxybenzofuran-2-carboxylic acid, indicate a calculated boiling point of 399.7±37.0 °C and a solubility of 0.0638 mg/mL. chemsrc.com However, these values are for a derivative and not the parent compound.
Synthesis and Manufacturing Processes
The synthesis of Benzofuran (B130515), 5-bromo-6-methoxy- and its derivatives often involves multi-step procedures starting from commercially available precursors. One documented method for a related derivative involves the saponification and simultaneous cyclization and decarboxylation of ethyl (4-bromo-2-formyl-5-methoxyphenoxy)acetate to yield 5-bromo-6-methoxybenzofuran. ambeed.com
Another general and widely used approach for synthesizing the benzofuran core is the reaction of a substituted salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) with an α-bromo ketone in the presence of a base like potassium carbonate. rsc.org For instance, the synthesis of a 2-aroyl-5-bromo-6-methoxybenzofuran derivative was achieved through the condensation of 4-methoxy-5-bromo salicylaldehyde with a 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. rsc.org
Transition-metal-catalyzed reactions, particularly those using palladium, are also instrumental in the synthesis of benzofuran derivatives. chemsrc.com These methods offer high efficiency and control over the final product's structure.
Reactivity and Chemical Behavior
Reactivity of the Benzofuran Ring System
The benzofuran ring itself can undergo various chemical transformations. The furan (B31954) ring is generally more reactive than the benzene (B151609) ring towards electrophilic substitution.
Vibrational Frequency Calculations and Spectroscopic Correlation
Influence of the Bromo Substituent
The bromine atom at the 5-position is a key functional handle for further molecular elaboration. It readily participates in transition-metal-catalyzed cross-coupling reactions. For example, it can undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org It can also be subjected to Heck olefination reactions, coupling with alkenes to form new carbon-carbon bonds. rsc.org Furthermore, the bromo group can be converted to other functional groups via lithium-bromine exchange reactions. ambeed.com
Chemical Reactivity and Transformations of Benzofuran, 5 Bromo 6 Methoxy
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 5-bromo-6-methoxybenzofuran, the benzene ring's reactivity is influenced by the competing effects of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom. The methoxy group is a strong activating group and an ortho-, para-director, while the bromine is a deactivating but ortho-, para-directing substituent.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton. The regioselectivity of the substitution is determined by the ability of the existing substituents to stabilize the positive charge in the intermediate.
For 5-bromo-6-methoxybenzofuran, the powerful electron-donating nature of the methoxy group at position 6 directs incoming electrophiles primarily to the ortho and para positions. The position para to the methoxy group is already substituted with the bromine atom. Therefore, electrophilic attack is most likely to occur at the position ortho to the methoxy group, which is C7. While the bromine at C5 is deactivating, its directing effect also favors substitution at its ortho and para positions, which includes C4 and C7. The strong activating effect of the methoxy group generally dominates, making C7 the most probable site for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using nitric acid and a sulfuric acid catalyst would be expected to yield 5-bromo-6-methoxy-7-nitrobenzofuran. Similarly, bromination with Br2 and a Lewis acid catalyst like FeBr3 would likely result in the formation of a di-bromo derivative.
It is important to note that under certain conditions, unusual electrophilic addition reactions can occur on substituted aromatic systems, leading to non-aromatic products.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the benzofuran (B130515) ring at position 5 is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In 5-bromo-6-methoxybenzofuran, the presence of the electron-donating methoxy group at the adjacent position (C6) further deactivates the ring towards nucleophilic attack.
However, nucleophilic substitution can be achieved under more forcing conditions, such as high temperatures and pressures, or through mechanisms other than direct SNAr. For example, the Dow process for phenol (B47542) production involves the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) at very high temperatures.
A more common method to achieve substitution at the bromine-bearing carbon is through organometallic intermediates, which are discussed in the following section. Additionally, in some heterocyclic systems, nucleophilic substitution can be facilitated, especially if the leaving group is on a sufficiently electron-deficient ring system.
Organometallic Coupling Reactions for Diversification and Derivatization
Organometallic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the functionalization of aryl halides like 5-bromo-6-methoxybenzofuran. These reactions typically involve a transition metal catalyst, most commonly palladium.
Several named reactions fall under this category, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. 5-Bromo-6-methoxybenzofuran can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C5 position. For example, reaction with an arylboronic acid would yield a 5-aryl-6-methoxybenzofuran derivative. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the coupled product and regenerate the catalyst.
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a vinyl group at the C5 position of 5-bromo-6-methoxybenzofuran.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. This method can be used to synthesize 5-alkynyl-6-methoxybenzofuran derivatives. For instance, coupling with trimethylsilylacetylene (B32187) followed by deprotection can yield the terminal alkyne.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. It allows for the reaction of aryl halides with amines, alcohols, or phenols. Thus, 5-bromo-6-methoxybenzofuran could be reacted with various amines to produce 5-amino-6-methoxybenzofuran derivatives or with phenols to form 5-aryloxy-6-methoxybenzofurans.
These coupling reactions offer a versatile platform for the extensive diversification of the 5-bromo-6-methoxybenzofuran scaffold, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties.
| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 5-Aryl-6-methoxybenzofuran |
| Heck |
Applications in Advanced Materials Science and As Synthetic Intermediates
Role as Building Blocks in Complex Molecule Synthesis
The strategic placement of the bromo and methoxy (B1213986) functional groups on the stable benzofuran (B130515) framework makes 5-bromo-6-methoxybenzofuran a sought-after intermediate for constructing intricate molecular systems. The bromine atom provides a handle for various cross-coupling reactions, while the methoxy group influences the electronic properties and reactivity of the aromatic system.
Precursors for Novel Polycyclic Systems
5-bromo-6-methoxybenzofuran has been utilized as a key starting material in the synthesis of novel polycyclic systems, including furocoumarins and their derivatives. A notable example is its role in the preparation of benzodifurans, which are important polycyclic aromatic compounds. mdpi.com A synthetic route has been described where 5-bromo-6-methoxybenzofuran is first converted to 5-formyl-6-hydroxybenzofuran. researchgate.net This intermediate can then undergo further reactions, such as alkylation with ethyl bromoacetate (B1195939) followed by saponification and cyclization, to construct the benzo[1,2-b:5,4-b']difuran skeleton. researchgate.net
Furthermore, these benzodifuran systems serve as precursors to even more complex polycyclic heteroaromatic structures like pyridazino-psoralen derivatives. researchgate.net Psoralens, a class of furocoumarins, are naturally occurring polycyclic compounds formed by the fusion of a furan (B31954) ring with a coumarin. rsc.orgrsc.org The synthesis of these complex molecules from a relatively simple starting material like 5-bromo-6-methoxybenzofuran highlights its importance as a foundational building block for polycyclic scaffolds. researchgate.net
Intermediates for the Construction of Diverse Heterocyclic Compounds
The reactivity of the bromine atom on the 5-bromo-6-methoxybenzofuran ring makes it an excellent intermediate for synthesizing a wide array of diverse heterocyclic compounds. mdpi.com The bromine can be readily displaced or used in palladium-catalyzed coupling reactions to attach other heterocyclic moieties, creating complex hybrid molecules. mdpi.com
For instance, brominated benzofurans are key intermediates in the synthesis of quinoxaline-benzofuran hybrids. clockss.org Although a specific example starting directly from the 6-methoxy isomer is detailed for a related compound, the general synthetic strategy involves the reaction of a bromobenzofuran derivative to yield complex structures like 3-(6-Bromobenzofuran-2-yl)quinoxaline-2-carboxylic acid. clockss.org Similarly, coumarin-triazole hybrids have been synthesized using 5-bromobenzofuran (B130475) derivatives as key precursors. nih.gov One such synthesis afforded 4-methyl-2-oxo-2H-chromen-7-yl-2-((5-(5-bromobenzofuran-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating the utility of the bromobenzofuran scaffold in accessing complex, multi-ring heterocyclic systems. nih.gov The development of quinazolinone-benzofuran hybrids further underscores the versatility of this scaffold in creating medicinally relevant heterocyclic structures. nih.gov
Synthetic Scaffolds in Target-Oriented Synthesis
In the field of total synthesis of natural products, substituted benzofurans like 5-bromo-6-methoxybenzofuran serve as crucial scaffolds. Their rigid structure and functional handles allow for the controlled, stepwise construction of complex target molecules. A prominent example is the total synthesis of Ailanthoidol, a neolignan natural product with reported antiviral and antioxidant activities. rsc.org One synthetic pathway commences with 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a closely related precursor, highlighting the strategic value of the bromo-methoxy substitution pattern on the benzene (B151609) portion of the benzofuran system. rsc.org The synthesis involves key transformations like the Stille coupling reaction of a benzofuranyl bromide with stannanyl compounds, demonstrating how the bromine atom acts as a critical anchor point for building molecular complexity. rsc.org Other strategies for synthesizing Ailanthoidol and related natural products like egonol (B1663352) and homoegonol (B103626) also rely on bromobenzofuran intermediates, which are coupled with other fragments via methods like the Sonogashira cross-coupling reaction. rsc.org
Contributions to Organic Electronic Materials
Benzofuran derivatives are recognized as an important class of materials in the field of organic electronics due to their inherent optical and electronic properties. mdpi.com The benzofuran moiety is a blue-emitting chromophore with high photoluminescence and good quantum yields, making it an attractive component for various optoelectronic devices. mdpi.comjetir.org The addition of substituents like bromine and methoxy groups allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is critical for optimizing device performance.
Components in Organic Light-Emitting Diodes (OLEDs)
The benzofuran scaffold is a key component in the design of materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission. mdpi.comjetir.orgingentaconnect.com While research often focuses on larger, more complex systems, the fundamental properties of the benzofuran core are what make it suitable for these applications. For example, fluoreno[4,3-b]benzofuran derivatives have been synthesized and used as the emissive layer in blue fluorescent OLEDs, achieving an external quantum efficiency (EQE) of 3.10% and a luminous efficiency of 2.41 cd/A. ingentaconnect.com
Another study reported on a multifunctional semiconductor, 2,7-diphenylbenzo ingentaconnect.comacs.orgthieno[3,2-b]benzofuran (BTBF-DPh), which integrates the emissive furan group into a larger conjugated system. OLEDs using this material as the emissive layer produced a deep blue emission with a maximum current efficiency of 2.96 cd/A and an EQE of 4.23%. acs.org Although 5-bromo-6-methoxybenzofuran itself is a building block rather than a final device component, its use allows for the synthesis of such advanced materials where the bromo and methoxy groups would help modulate charge transport and emission characteristics. jetir.orgresearchgate.net
| Emitting Material Containing Benzofuran Core | Device Role | Max. External Quantum Efficiency (EQE) | Max. Luminous Efficiency | Emission Color |
| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | Emissive Layer | 3.10% ingentaconnect.com | 2.41 cd/A ingentaconnect.com | Blue ingentaconnect.com |
| 2,7-diphenylbenzo ingentaconnect.comacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Emissive Layer | 4.23% acs.org | 2.96 cd/A acs.org | Blue acs.org |
Constituents of Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic solar cells, benzofuran derivatives are being explored as components of non-fullerene acceptors (NFAs). acs.orgresearchgate.net The unique electronic properties of the benzofuran core contribute to desirable characteristics in photovoltaic materials, such as tunable bandgaps and energy levels. researchgate.netbohrium.com
One approach involves incorporating the benzofuran unit into larger, planar molecular structures to create efficient electron acceptors. For example, a perylenediimide (PDI) dimer fused with a benzofuran unit at the bay positions (F-FDI2) was used as an NFA in a bulk heterojunction solar cell. acs.org When blended with the polymer donor PBDB-T, the device achieved a high open-circuit voltage (Voc) of over 1.0 V and a power conversion efficiency (PCE) of 6.33%. acs.org
The versatility of furan-based chemistry has also led to the development of highly efficient acceptors where the furan unit is part of the molecular backbone. While thiophene-based materials are more common, furan-based acceptors have shown great promise. researchgate.net A study on indacenodithiophene-based acceptors linked with methylfuran demonstrated a PCE of over 14%, showcasing the potential of furan-containing materials to rival traditional thiophene (B33073) systems. researchgate.net The use of 5-bromo-6-methoxybenzofuran as a starting material provides a synthetic route to these types of advanced materials, where the substituents can be used to optimize the material's absorption spectrum and energy levels for better device performance. researchgate.nete-jfpe.org
| Acceptor Material Containing Furan/Benzofuran Core | Donor Material | Open-Circuit Voltage (VOC) | Power Conversion Efficiency (PCE) |
| Benzofuran-fused PDI dimer (F-FDI2) | PBDB-T | >1.0 V acs.org | 6.33% acs.org |
| Methylfuran-linked indacenodithiophene acceptor | Not specified | Not specified | >14% researchgate.net |
Photosensitizing Agents and Organic Dyes
Photosensitizers are molecules that, upon absorption of light, can induce a chemical change in another molecule. nih.gov This property is the basis of photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species (ROS) to destroy cancer cells or pathogens. acs.orgnih.gov Psoralens, a class of furocoumarins, are well-known photosensitizers used in PUVA (Psoralen + UVA) therapy. researchgate.net
Research has shown that 5-bromo-6-methoxybenzofuran can serve as a key intermediate in the synthesis of psoralen (B192213) derivatives. researchgate.net Specifically, it can be converted to 5-formyl-6-hydroxybenzofuran, a direct precursor for synthesizing psoralen and 3-methylpsoralen. researchgate.net The synthesis of a benzodifuran system from 5-bromo-6-methoxybenzofuran has also been described. researchgate.net
The bromine atom in 5-bromo-6-methoxybenzofuran is particularly significant for photosensitizer applications. The "heavy-atom effect" of halogens like bromine can enhance the rate of intersystem crossing, leading to a higher quantum yield of the triplet excited state and, consequently, more efficient singlet oxygen generation—the primary cytotoxic agent in Type II PDT. acs.orgnih.gov Studies on bromoporphyrins have demonstrated that the introduction of bromine atoms significantly increases singlet oxygen quantum yields and phototoxicity against tumor cells compared to non-halogenated analogues. nih.gov
Furthermore, some halogenated benzofuran derivatives are associated with color generation. For instance, 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside, a related structure, is hydrolyzed by β-galactosidase to produce a red precipitate, indicating its utility as a chromogenic substrate. gbiosciences.com This suggests that the 5-bromo-6-methoxybenzofuran scaffold could be explored for the development of new organic dyes.
Table 1: Properties of Related Compounds in Photosensitization and Dye Applications
| Compound/Class | Relevant Property | Application Context | Citation |
|---|---|---|---|
| Psoralens | Photosensitizing | PUVA Therapy | researchgate.net |
| Bromoporphyrins | Enhanced singlet oxygen yield | Photodynamic Therapy | nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. researchgate.netresearchgate.net The self-assembly of molecules into ordered structures is a cornerstone of this field and is critical for the bottom-up fabrication of functional nanomaterials. researchgate.netacs.org
The structure of 5-bromo-6-methoxybenzofuran contains several features that make it a candidate for studies in supramolecular chemistry.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms (like oxygen or nitrogen). Halogen bonding is a powerful tool for directing the self-assembly of molecules in the solid state, as demonstrated in the formation of supramolecular parallelograms from iodoalkynylpyridines. acs.org
π-π Stacking: The aromatic benzofuran core allows for π-π stacking interactions, which are crucial in the organization of many organic electronic materials. The stacking mode (e.g., herringbone vs. π-stacked) directly impacts the material's photophysical properties, such as fluorescence quantum yield. nih.govacs.org
Studies on other benzofuran derivatives have shown that subtle changes in substitution can have profound effects on their supramolecular arrangement and solid-state emission properties. acs.org The interplay of these non-covalent forces in 5-bromo-6-methoxybenzofuran could be harnessed to create novel, self-assembled materials with specific electronic or optical properties.
Development as Catalyst Ligands and in Coordination Chemistry
Transition metal catalysis is a fundamental tool in modern organic synthesis. The properties of the catalyst are often tuned by modifying the ligands coordinated to the metal center. Heterocyclic compounds are frequently used as scaffolds for designing new ligands. researchgate.net
The 5-bromo-6-methoxybenzofuran molecule is a suitable precursor for the synthesis of new ligands. The bromine atom at the 5-position provides a reactive handle for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This strategy is widely used to introduce phosphine, amine, or other coordinating groups onto an aromatic core. For example, research on the synthesis of ligands for cobalt-catalyzed polymerization has utilized 6-bromo-2-picolinaldehyde as a starting material for Suzuki coupling reactions to introduce aryl groups. mdpi.com Similarly, studies on 5-bromo-1,2,3-triazine (B172147) have shown that the bromo-substituent enables efficient cross-coupling with a variety of boronic acids to create a platform for diverse N-heterocycles. researchgate.net
By applying these established synthetic methods, 5-bromo-6-methoxybenzofuran could be converted into a range of novel ligands. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, could be systematically tuned by the inherent features of the benzofuran ring and the electron-donating methoxy group. The coordination chemistry of such ligands with various transition metals could lead to catalysts for a wide array of organic transformations.
Future Research Directions and Unexplored Avenues for Benzofuran, 5 Bromo 6 Methoxy
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Current syntheses of 5-bromo-6-methoxybenzofuran and its derivatives often involve multi-step procedures. For instance, one approach begins with the bromination of ethyl (2-formyl-5-methoxyphenoxy)acetate, followed by saponification, cyclization, and decarboxylation to yield 5-bromo-6-methoxybenzofuran. researchgate.net Other methods include the "one-step" cyclization of substituted salicylaldehydes or 2-hydroxyacetophenones with α-bromo acetophenones. mdpi.comnih.gov While effective, these methods can sometimes suffer from moderate yields and the formation of byproducts. rsc.org
Future research should prioritize the development of more atom-economical and selective synthetic strategies. This could involve:
Catalytic C-H Activation/Functionalization: Directly introducing the bromo and methoxy (B1213986) groups onto the benzofuran (B130515) core would significantly shorten synthetic sequences.
Novel Cyclization Strategies: Exploring new catalytic systems, such as copper- or palladium-based catalysts, could enable milder and more efficient cyclization reactions to form the benzofuran ring. researchgate.netacs.org Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields. researchgate.net
Enantioselective Synthesis: For applications where chirality is crucial, developing enantioselective methods for the synthesis of 5-bromo-6-methoxybenzofuran derivatives will be essential.
Table 1: Comparison of Synthetic Strategies for Benzofuran Derivatives
| Synthetic Method | Key Features | Potential for 5-bromo-6-methoxybenzofuran |
| Nenitzescu Reaction | Condensation of enaminoketones and benzoquinones. rsc.org | Can produce benzofuran derivatives, but may result in mixtures of products and lower yields. rsc.org |
| Palladium-Catalyzed Cycloisomerization | Cyclization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.org | Offers a pathway to functionalized benzofurans under mild conditions. acs.org |
| Suzuki and Negishi Coupling | Cross-coupling reactions to introduce substituents. mdpi.comresearchgate.netnih.gov | Versatile for creating a library of derivatives from a brominated precursor. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Can lead to higher yields and shorter reaction times for benzofuran synthesis. researchgate.net |
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and understand the reactivity of 5-bromo-6-methoxybenzofuran. researchgate.netmaterialsciencejournal.org Such studies can provide insights into:
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help predict the compound's electronic behavior and its potential in organic electronics. researchgate.netresearchgate.net
Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the experimental characterization and structural confirmation of newly synthesized derivatives. researchgate.netmaterialsciencejournal.org
Reaction Mechanisms: DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, thereby guiding the optimization of synthetic routes. materialsciencejournal.org
Intermolecular Interactions: Understanding how molecules of 5-bromo-6-methoxybenzofuran pack in the solid state through halogen bonding, π-π stacking, and hydrogen bonding is crucial for designing materials with specific properties.
Table 2: Computational Parameters for Benzofuran Derivatives
| Computational Method | Application | Relevance to 5-bromo-6-methoxybenzofuran |
| DFT (B3LYP/6-311++G(d,p)) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netmaterialsciencejournal.org | Predicting stable conformations, IR/Raman spectra, and HOMO-LUMO gap. researchgate.net |
| TD-DFT | Calculation of electronic absorption spectra (UV-Vis). researchgate.net | Predicting the absorption wavelengths and oscillator strengths. researchgate.net |
| Molecular Docking | Simulating the interaction of a molecule with a biological target. mdpi.commdpi.com | Identifying potential protein targets and predicting binding affinities for drug discovery. mdpi.commdpi.com |
Exploration of New Material Applications with Tunable Properties
The inherent properties of the benzofuran core, combined with the electronic influence of the bromo and methoxy substituents, make 5-bromo-6-methoxybenzofuran an attractive candidate for various material applications. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of its properties. mdpi.comnih.gov
Potential areas of exploration include:
Organic Electronics: Benzofuran derivatives have shown promise as hole-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net By modifying the structure of 5-bromo-6-methoxybenzofuran, it may be possible to develop new materials with enhanced charge transport properties and thermal stability. researchgate.net
Fluorescent Probes: The benzofuran scaffold is known for its fluorescent properties. researchgate.net Derivatives of 5-bromo-6-methoxybenzofuran could be designed as fluorescent sensors for detecting specific ions or biomolecules.
Polymers and Covalent Organic Frameworks (COFs): The bifunctional nature of 5-bromo-6-methoxybenzofuran and its derivatives could be exploited in the synthesis of novel polymers and COFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To move from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automated platforms is essential. nih.gov Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.govunimi.it
Future research in this area should focus on:
Developing Continuous Flow Syntheses: Adapting existing batch syntheses of 5-bromo-6-methoxybenzofuran to continuous flow processes. nih.gov This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor.
Automated Library Synthesis: Combining flow chemistry with automated liquid handling and purification systems to rapidly generate libraries of 5-bromo-6-methoxybenzofuran derivatives for high-throughput screening in drug discovery and materials science. nih.gov
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like in-line spectroscopy to ensure consistent product quality and facilitate process optimization.
The development of scalable and automated synthetic methods will be crucial for unlocking the full potential of 5-bromo-6-methoxybenzofuran and its derivatives in various technological applications.
Q & A
Q. What are the recommended methods for synthesizing 5-bromo-6-methoxybenzofuran and verifying its purity?
The synthesis of 5-bromo-6-methoxybenzofuran typically involves halogenation and methoxylation of the benzofuran core. A common approach is electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions, followed by methoxy group introduction via nucleophilic aromatic substitution or coupling reactions. Post-synthesis, purity is verified using HPLC (High-Performance Liquid Chromatography) and NMR (¹H/¹³C) spectroscopy. For example, analytical protocols for structurally similar benzofuran derivatives emphasize the use of reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular confirmation .
Q. What safety protocols should be followed when handling 5-bromo-6-methoxybenzofuran in laboratory settings?
Handling requires strict adherence to PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation or dermal contact. Waste must be segregated and disposed via certified hazardous waste services. Safety Data Sheets (SDS) for analogous compounds highlight risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335). Emergency measures include flushing eyes with water for 15 minutes and using ethanol-compatible fire extinguishers for combustion incidents .
Q. What analytical techniques are employed to characterize the structural and electronic properties of 5-bromo-6-methoxybenzofuran?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and substituent positions (e.g., SHELX software for small-molecule refinement) .
- UV-Vis and fluorescence spectroscopy : Evaluates electronic transitions and solvatochromic behavior, critical for applications in OLEDs or fluorescent probes .
- DFT (Density Functional Theory) calculations : Predicts frontier molecular orbitals (HOMO/LUMO) and nonlinear optical properties .
Advanced Questions
Q. How does the substitution pattern of bromine and methoxy groups at positions 5 and 6 influence MAO-B inhibitory activity?
Bromine at position 5 in benzofuran derivatives can sterically hinder binding to MAO-B’s active site, reducing activity, while methoxy at position 6 may enhance selectivity through hydrophobic interactions. For instance, 5-nitro-2-phenylbenzofuran analogs show IC₅₀ = 140 nM for MAO-B, but bromine substitution at C-5 abolishes activity due to altered π-π stacking with FAD cofactors. Docking studies (AutoDock Vina) suggest that methoxy groups improve fit into the MAO-B substrate cavity by forming hydrogen bonds with Tyr-398 .
Q. What computational approaches model the interaction between 5-bromo-6-methoxybenzofuran and biological targets?
- Molecular docking : Screens binding affinity to targets like MAO-B or P2Y12 receptors. For example, Glide SP scoring in Schrödinger Suite identifies key residues (e.g., Ile-199 in MAO-B) critical for inhibitor binding .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD (Root Mean Square Deviation) and binding free energy (MM-GBSA) .
Q. How do conflicting reports on benzofuran carcinogenicity inform risk assessment for 5-bromo-6-methoxybenzofuran?
IARC classifies benzofuran as Group 2B (possibly carcinogenic) based on rodent studies showing hepatocellular adenomas (mice) and renal carcinomas (rats) at 50–100 mg/kg doses. However, extrapolation to humans requires caution due to species-specific metabolic pathways (e.g., CYP450-mediated bioactivation). Preclinical studies should include Ames tests (to assess mutagenicity) and in vivo micronucleus assays, as benzofuran derivatives exhibit clastogenicity in rodent cells but not bacteria .
Q. What experimental strategies resolve discrepancies in benzofuran bioactivity across substituent positions?
- SAR (Structure-Activity Relationship) studies : Systematic variation of substituents (e.g., replacing Br with Cl or NO₂) to isolate electronic vs. steric effects.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish enthalpic (H-bonding) from entropic (hydrophobic) contributions .
- Meta-analysis of published IC₅₀ values : Identifies trends, such as enhanced MAO-B inhibition with electron-withdrawing groups at C-2 .
Q. What in vitro/in vivo models evaluate mitochondrial toxicity of 5-bromo-6-methoxybenzofuran?
- Seahorse XF Analyzer : Measures OCR (Oxygen Consumption Rate) and ECAR (Extracellular Acidification Rate) in cell lines (e.g., HepG2) to assess mitochondrial respiration .
- Rodent models : Chronic dosing (28-day) with histopathology of liver/kidney tissues to detect necrosis or oxidative stress markers (e.g., MDA, glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
